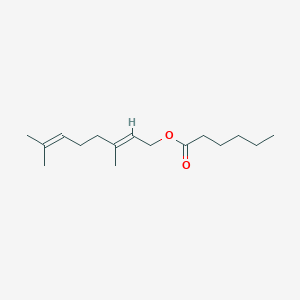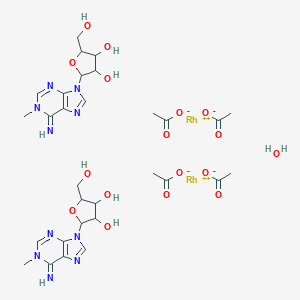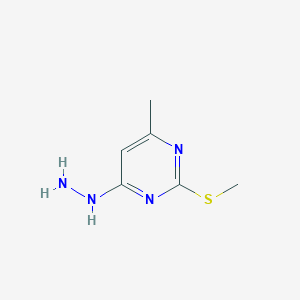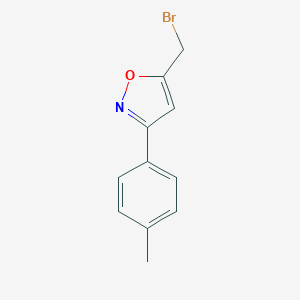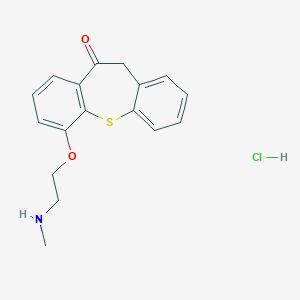
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride is a chemical compound that has been extensively studied for its potential use in scientific research. This compound, commonly known as amoxapine, is a tricyclic antidepressant that has been used in the treatment of depression, anxiety, and other psychiatric disorders. However, the focus of
Mécanisme D'action
The exact mechanism of action of amoxapine is not fully understood. However, it is thought to work by blocking the reuptake of dopamine and serotonin, which increases their availability in the brain. This may lead to an improvement in mood and a reduction in symptoms of depression and anxiety.
Biochemical and Physiological Effects:
Amoxapine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which may contribute to its antidepressant effects. It has also been shown to have anticholinergic effects, which may contribute to its side effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using amoxapine in lab experiments is that it has a well-established mechanism of action and has been extensively studied. This makes it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, one limitation of using amoxapine in lab experiments is that it has a number of side effects, including sedation, dry mouth, and blurred vision. This may limit its usefulness in certain experiments.
Orientations Futures
There are a number of future directions for the study of amoxapine. One area of research is the development of new antidepressant drugs that are based on the structure of amoxapine. Another area of research is the study of the long-term effects of amoxapine on the brain and behavior. Finally, there is a need for further research into the mechanism of action of amoxapine, particularly its effects on dopamine and serotonin receptors.
Conclusion:
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride, commonly known as amoxapine, is a tricyclic antidepressant that has been extensively studied for its potential use in scientific research. Its well-established mechanism of action and ability to increase the levels of dopamine and serotonin in the brain make it a useful tool for studying depression, anxiety, and other psychiatric disorders. However, its side effects may limit its usefulness in certain experiments. There are a number of future directions for the study of amoxapine, including the development of new antidepressant drugs and further research into its mechanism of action.
Méthodes De Synthèse
The synthesis of amoxapine involves the reaction of 2-chloroethanol with 2-mercaptobenzoic acid to form 2-(2-hydroxyethoxy)benzoic acid. This intermediate is then reacted with 2-(methylamino)ethanol to form 6-(2-(methylamino)ethoxy)benzoic acid. Finally, the acid is converted to the hydrochloride salt to form dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride.
Applications De Recherche Scientifique
Amoxapine has been used in scientific research for a variety of purposes, including the study of depression, anxiety, and other psychiatric disorders. It has also been used in the study of neurotransmitters, particularly dopamine and serotonin. Amoxapine has been shown to have a high affinity for dopamine receptors, which may contribute to its antidepressant effects.
Propriétés
Numéro CAS |
125981-95-5 |
|---|---|
Nom du produit |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochloride |
Formule moléculaire |
C17H18ClNO2S |
Poids moléculaire |
335.8 g/mol |
Nom IUPAC |
1-[2-(methylamino)ethoxy]-6H-benzo[b][1]benzothiepin-5-one;hydrochloride |
InChI |
InChI=1S/C17H17NO2S.ClH/c1-18-9-10-20-15-7-4-6-13-14(19)11-12-5-2-3-8-16(12)21-17(13)15;/h2-8,18H,9-11H2,1H3;1H |
Clé InChI |
KZMBCYNRMLTXGP-UHFFFAOYSA-N |
SMILES |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
SMILES canonique |
CNCCOC1=CC=CC2=C1SC3=CC=CC=C3CC2=O.Cl |
Autres numéros CAS |
125981-95-5 |
Synonymes |
Dibenzo(b,f)thiepin-10(11H)-one, 6-(2-(methylamino)ethoxy)-, hydrochlo ride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



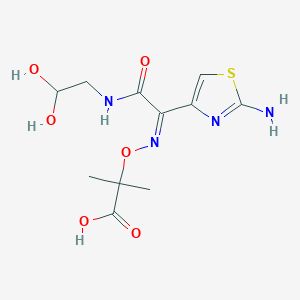


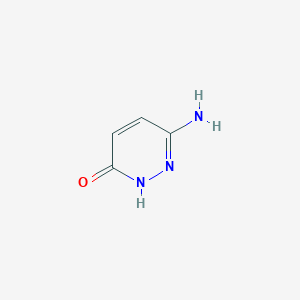
![Ethyl [(3-amino-2-pyridinyl)oxy]acetate](/img/structure/B159418.png)

